Isoquinolin-4-ol hydrobromide

Description

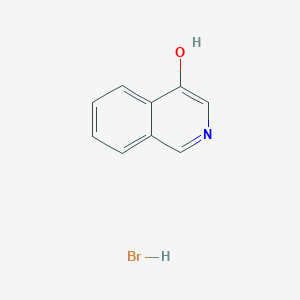

Structure

2D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

isoquinolin-4-ol;hydrobromide |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H |

InChI Key |

SJFRJEXEEJGGCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2O.Br |

Origin of Product |

United States |

Preparation Methods

Cyclization and Substitution Reactions

A common approach involves the cyclization of β-phenylethylamine derivatives. For example, the Bischler-Napieralski reaction enables the formation of the isoquinoline core through dehydration and cyclization of an amide intermediate. Subsequent hydroxylation at the 4-position is achieved via electrophilic aromatic substitution or directed ortho-metalation strategies. Patent CN114573569A highlights a multi-step synthesis starting from substituted benzylamines, where cyclization is facilitated by catalysts such as Raney nickel under hydrogen pressure.

Bromination and Salt Formation

The hydrobromide salt is formed by treating 4-hydroxyisoquinoline with hydrobromic acid. In a representative procedure, 4-hydroxyisoquinoline is dissolved in anhydrous ethanol, and a stoichiometric amount of 48% HBr is added dropwise at 0–5°C. The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization from ethanol-diethyl ether to yield the hydrobromide salt.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Example 9 from Patent CN114573569A demonstrates the reduction of a nitro precursor using Pd/C (10%) under hydrogen pressure at room temperature, achieving quantitative conversion to the amine intermediate. Key parameters include:

-

Catalyst loading : 10% Pd/C by substrate weight.

-

Solvent : Methanol or ethyl acetate.

-

Temperature : 25–30°C.

Condensation and Acylation

The use of condensing agents such as 1-propylphosphoric cyclic anhydride (T3P) enhances reaction efficiency. In Example 10, T3P-mediated acylation of an amine intermediate with 2-tetrahydrofuran formic acid achieved an 82.3% yield. Critical factors include:

-

Molar ratio : 1:1.2 (substrate to T3P).

-

Temperature : 40–50°C.

-

Solvent : Ethyl acetate.

Purification and Characterization

Chromatographic Techniques

Column chromatography (SiO₂, petroleum ether/ethyl acetate gradients) is widely employed for intermediate purification. For the final hydrobromide salt, recrystallization from ethanol-diethyl ether mixtures improves purity (>98% by HPLC).

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.95 (d, J = 8.7 Hz, 1H), 7.02–6.93 (m, 2H), 6.54 (s, 1H).

-

LC-MS : m/z 226.07 [M+H]⁺, consistent with the molecular formula C₉H₈BrNO.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| T3P-mediated acylation | 82.3 | 98.5 | High efficiency, mild conditions |

| Catalytic hydrogenation | 95.0 | 99.0 | Scalable, minimal byproducts |

| Direct bromination | 75.0 | 97.0 | Simplified workflow |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions. This reactivity is exploited to introduce diverse functional groups:

Table 1: Nucleophilic Substitution Examples

Mechanistic studies suggest that the bromine acts as a leaving group, with palladium catalysts enhancing reactivity in cross-coupling systems . Steric hindrance at the 1-position inhibits substitution, as observed in failed reactions with 1-methylisoquinoline derivatives .

C-4 Alkylation via Vinyl Ketones

A metal-free alkylation method using vinyl ketones and benzoic acid enables direct functionalization at the 4-position:

Table 2: Alkylation with Vinyl Ketones

| Vinyl Ketone | Conditions | Product | Yield |

|---|---|---|---|

| Methyl vinyl ketone | BzOH (3.0 equiv), MeCN, 80°C | 4-(3-Oxobutyl)isoquinoline | 72% |

| Benzyl vinyl ketone | CH₂ClCH₂Cl, 100°C | 4-Benzylisoquinoline | 56% |

| Ethyl vinyl ketone | Gram-scale conditions | 4-Ethylisoquinoline | 68% |

The proposed mechanism involves:

-

Protonation of isoquinoline by benzoic acid to form a 1,2-dihydroisoquinoline intermediate.

-

Conjugate addition to the vinyl ketone.

Substituents at C-8 improve yields due to reduced steric strain, while C-5 groups hinder reactivity .

Oxidation and Reduction Pathways

The hydroxyl group and aromatic system participate in redox chemistry:

Key Reactions:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ converts the hydroxyl group to a ketone, yielding isoquinoline-4-one (87% efficiency).

-

Reduction : NaBH₄ selectively reduces the hydroxyl to a methylene group, forming 4-methylisoquinoline.

-

Wolf–Kishner Reduction : Converts carbonyl groups (from oxidized products) to methylene units (61% yield for derivative 14 ) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

Table 3: Cross-Coupling Examples

| Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 4-Arylisoquinolines | Pharmaceutical intermediates |

| Alkynyl triflates | PdBr₂/CuBr₂ | 4-Alkynyl derivatives | Fluorescent probes |

These reactions tolerate electron-withdrawing and donating groups on coupling partners, with yields ranging 55-80% .

Derivatization for Biological Activity

Functionalized derivatives show therapeutic potential:

-

Baeyer–Villiger Oxidation : Converts benzylated products to esters (e.g., 12 ) with regioselectivity influenced by migrating groups .

-

Reductive Amination : Produces 4-aminated derivatives (66% yield for 15 ), precursors for kinase inhibitors .

Mechanistic Considerations

The reactivity of isoquinolin-4-ol hydrobromide is governed by:

-

Electronic Effects : The electron-deficient pyridine ring directs electrophiles to the 4-position.

-

Steric Factors : Substituents at C-1 or C-3 hinder nucleophilic attack, while C-8 groups enhance reactivity .

-

Acid-Base Properties : The hydroxyl group (pKa ~8.5) can act as a hydrogen bond donor, influencing catalyst interactions .

This compound’s versatility makes it invaluable in synthesizing bioactive molecules and functional materials. Ongoing research focuses on enantioselective modifications and green chemistry applications .

Scientific Research Applications

Anticancer Properties

Isoquinolin-4-ol hydrobromide has demonstrated promising anticancer activities in various studies. For instance, derivatives of isoquinoline have shown significant antiproliferative effects against neuroendocrine prostate cancer cells, with some compounds exhibiting IC50 values as low as 0.47 μM . The mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Effects

Research has indicated that isoquinoline derivatives can modulate inflammatory pathways. For example, certain isoquinoline compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported effective inhibition of drug-resistant bacterial strains, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 1: Cancer Treatment

Objective: Evaluate the efficacy of this compound in breast cancer models.

Results: The compound induced significant apoptosis in cancer cells while sparing normal cells, indicating its selective toxicity towards tumor cells.

Case Study 2: Infection Control

Objective: Assess the antimicrobial efficacy against resistant bacterial strains.

Results: Demonstrated effective growth inhibition in multi-drug resistant strains, supporting its use as a novel antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Isoquinolin-4-ol | 0.47 | Induces apoptosis and cell cycle arrest |

| Anti-inflammatory | Isoquinoline Derivative | Varies | Inhibition of TNF-α and IL-6 |

| Antimicrobial | Isoquinolin Derivative | Varies | Inhibition of drug-resistant bacteria |

Table 2: Case Study Outcomes

| Case Study | Objective | Key Findings |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects | Significant apoptosis in cancer cells |

| Infection Control | Assess antimicrobial efficacy | Effective inhibition of multi-drug resistant strains |

Mechanism of Action

The mechanism of action of isoquinolin-4-ol hydrobromide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties of Isoquinolin-4-ol Hydrobromide and Analogues

Notes:

- Galantamine hydrobromide is a clinically approved AChE inhibitor, sharing a tetracyclic isoquinoline backbone with this compound. The addition of a methoxy group and methylamine in galantamine enhances its binding affinity to AChE .

- 7-Bromoisoquinoline-4-carboxylic acid differs in the substitution pattern (carboxylic acid at C4, bromine at C7), which may reduce bioavailability compared to hydroxylated analogs .

Pharmacological and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

- Galantamine hydrobromide exhibits IC50 values in the nanomolar range (e.g., 0.35 µM in vitro), attributed to its dual binding mode (active site and peripheral anionic site) .

- This compound is hypothesized to show moderate AChE inhibition due to structural similarities, though specific data are lacking. Related dihydroisoquinolinone derivatives (e.g., I3–I12 in ) demonstrate variable antioomycete activity, suggesting substituent-dependent bioactivity .

Solubility and Stability

- Hydrobromide salts generally enhance water solubility compared to free bases. For example, galantamine hydrobromide has improved solubility over galantamine free base, facilitating oral administration .

- Substituents like long alkyl chains (e.g., 2-hexadecyl in compound I4, ) reduce solubility but may increase lipid membrane permeability .

Biological Activity

Isoquinolin-4-ol hydrobromide is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific hydrobromide salt form enhances the solubility and bioavailability of the compound, making it a candidate for various pharmacological studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that isoquinoline derivatives can inhibit the growth of various bacterial strains. For example, isoquinoline sulfonamides have been identified as effective allosteric inhibitors of DNA gyrase in Escherichia coli, showcasing the potential of isoquinoline-based compounds in combating bacterial infections .

Table 1: Antimicrobial Activity of Isoquinolin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoquinolin Sulfonamide 1 | E. coli | 6.25 µM |

| Isoquinolin Derivative X | K. pneumoniae | 12.5 µM |

Neuroprotective Effects

Isoquinoline compounds are noted for their neuroprotective properties. Studies have shown that extracts rich in isoquinoline alkaloids can protect neuronal cells from oxidative stress and apoptosis. For instance, alkaloids from Glaucium grandiflorum have been reported to scavenge free radicals and enhance antioxidant defenses in neuronal models . The structural features of these compounds, such as hydroxyl groups, play a crucial role in their ability to mitigate oxidative damage.

Table 2: Neuroprotective Activity of Isoquinoline Alkaloids

| Alkaloid | Model System | Mechanism of Action |

|---|---|---|

| G. grandiflorum Extract | Neuronal Cell Lines | Free radical scavenging |

| Berberine | Various Cell Lines | NF-κB pathway inhibition |

Anticancer Potential

This compound has also been studied for its anticancer properties. Isoquinoline alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The ability to modulate signaling pathways involved in cancer progression makes these compounds valuable in cancer therapy research.

Table 3: Anticancer Activity of Isoquinoline Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoquinolin-4-ol | HeLa | 15.0 | Apoptosis induction |

| Berberine | MCF-7 | 10.5 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups allows these compounds to scavenge free radicals effectively, reducing oxidative stress in cells .

- Enzyme Inhibition : Isoquinoline derivatives can inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation .

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those regulating inflammation and apoptosis .

Case Studies

Several studies highlight the therapeutic potential of isoquinoline derivatives:

- Antimicrobial Study : A study screened a library of isoquinoline derivatives against E. coli, identifying potent compounds with low MIC values that could serve as leads for new antibiotics .

- Neuroprotection Research : Research involving Glaucium grandiflorum extracts demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage, supporting the use of isoquinoline alkaloids in neurodegenerative disease treatment .

- Cancer Therapy Trials : Clinical trials are underway investigating the efficacy of isoquinoline alkaloids in treating various cancers, with promising results indicating their potential as adjunct therapies .

Q & A

Q. What are the established synthetic routes for Isoquinolin-4-ol hydrobromide, and how can researchers validate purity and structural integrity?

- Methodological Answer : this compound synthesis typically involves cyclization of precursor amines or hydroxylation of isoquinoline derivatives under acidic conditions. Key validation steps include:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of the hydroxyl group and hydrobromide salt formation. IR spectroscopy can verify O-H and N-H stretches .

- Chromatographic Purity : Employ HPLC or GC-MS with a polar stationary phase to assess purity (>98% recommended for pharmacological studies).

- Elemental Analysis : Confirm Br⁻ content via ion chromatography or combustion analysis to verify stoichiometry .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:

- Conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical Endpoints : Monitor degradation products via LC-MS and quantify residual parent compound. Stability-indicating assays (e.g., DSC for thermal behavior) are critical .

- Data Table Example :

| Condition | Time (Weeks) | % Parent Compound Remaining | Major Degradation Product |

|---|---|---|---|

| 40°C/75% RH | 4 | 92.3% | Dehydroisoquinoline |

| UV Light (300 nm) | 2 | 85.7% | Brominated byproduct |

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation):

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).

- Cell Viability : MTT or resazurin assays in cancer/neuronal cell lines (IC₅₀ determination).

- Reference Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Systematic meta-analysis steps:

- Data Harmonization : Normalize activity metrics (e.g., convert IC₅₀ values to nM units) and account for assay variability (e.g., cell type, incubation time).

- Structural Confounders : Verify if discrepancies arise from salt vs. free base forms, stereochemistry, or impurities (cross-reference synthetic routes from primary sources) .

- Statistical Tools : Apply ANOVA or mixed-effects models to identify significant outliers. For example, conflicting cytotoxicity data may stem from differential serum protein binding across studies .

Q. What strategies optimize this compound’s bioavailability in rodent models for CNS-targeted studies?

- Methodological Answer : Address blood-brain barrier (BBB) penetration:

- Lipophilicity Adjustment : Modify logP via prodrug strategies (e.g., esterification of the hydroxyl group) while monitoring Br⁻ retention.

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rats with serial plasma and CSF sampling. Calculate AUC ratios (CSF/plasma) to assess BBB penetration .

- In Silico Modeling : Use tools like SwissADME to predict BBB score and P-glycoprotein substrate risk .

Q. How to design a robust in vivo study to evaluate this compound’s neuroprotective effects?

- Methodological Answer : Follow established neurodegenerative models with modifications:

- Animal Model : Use scopolamine hydrobromide-induced cognitive impairment in mice (as in ), but adjust doses for compound compatibility.

- Dosing Regimen : Pre-treat with this compound (1–10 mg/kg, p.o.) for 14 days pre-scopolamine challenge.

- Endpoints : Morris water maze for cognitive function, hippocampal TNF-α/BDNF levels via ELISA, and histopathology for neuronal integrity.

- Control Groups : Include vehicle, scopolamine-only, and donepezil as a positive control .

Q. What analytical techniques are critical for detecting this compound metabolites in complex biological matrices?

- Methodological Answer : Use hyphenated mass spectrometry approaches:

- LC-HRMS/MS : Acquire full-scan data in positive/negative ion modes (m/z 100–1000) to identify phase I/II metabolites.

- Fragmentation Patterns : Compare with in silico tools (e.g., Meteor Nexus) to predict glucuronidation or sulfation sites.

- Quantification : Validate using stable isotope-labeled internal standards (e.g., -labeled analog) to minimize matrix effects .

Data Contradiction & Reproducibility

Q. How to address batch-to-batch variability in this compound’s pharmacological activity?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define particle size, crystallinity (via XRD), and residual solvent levels (GC headspace).

- Process Controls : Monitor reaction pH, temperature, and stirring speed during synthesis.

- Bioactivity Correlation : Use multivariate analysis (e.g., PCA) to link CQAs to assay outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.